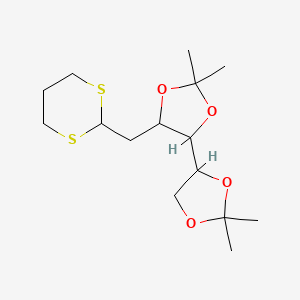

2-Deoxy-3,4

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H26O4S2 |

|---|---|

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3 |

InChI-Schlüssel |

MQCXYIUIBYSRGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemo-Architecture of 2-Deoxy-Pyranose Scaffolds: Strategic C3/C4 Functionalization in Drug Discovery

Executive Summary: The Deoxy-Sugar Paradigm

In modern medicinal chemistry, 2-deoxy-glycosides represent a privileged scaffold. Unlike their fully oxygenated counterparts, 2-deoxy sugars exhibit unique conformational flexibility and enhanced lipophilicity, properties that significantly improve the pharmacokinetic profile of small-molecule drugs.

This guide focuses on a specific, high-value subset: 2-deoxy-pyranoses functionalized at the C3 and C4 positions. These derivatives are not merely metabolic intermediates; they are the pharmacophoric engines behind major antibiotic (e.g., erythromycin, angucyclines) and chemotherapeutic classes (e.g., anthracyclines).

The strategic removal of the C2-hydroxyl group eliminates a key hydrogen-bond donor, altering the electronic landscape of the anomeric center. Consequently, the synthesis of these molecules requires specialized protocols—primarily the Ferrier Rearrangement —to bypass the lack of neighboring group participation (NGP) that typically directs stereochemistry in carbohydrate synthesis.

Structural Dynamics & Reactivity

The Anomeric Anomaly

In standard glucose chemistry, the C2-acyl group stabilizes the anomeric cation via an acyloxonium intermediate, ensuring trans-1,2 stereocontrol. In 2-deoxy sugars, this control element is absent.

-

Consequence: The anomeric center becomes hyper-reactive and prone to forming mixtures of

and -

Solution: We utilize 2,3-unsaturated intermediates (pseudoglycals) . The double bond between C2 and C3 locks the conformation, allowing stereoselective functionalization at C4 and subsequent saturation or modification at C3.

The C3/C4 Vector

The C3 and C4 positions are the "molecular handles" for specificity.

-

C3-Amino Functionalization: Critical for DNA binding (e.g., Daunosamine in Daunorubicin). The basic amine interacts with the phosphate backbone of DNA.

-

C3/C4 Unsaturation: A rigidifying element that alters the sugar pucker, affecting how the drug fits into enzymatic pockets (e.g., Hexokinase inhibition).

Core Synthetic Protocol: The Ferrier Rearrangement (Type I)

The most robust route to 2-deoxy-3,4-functionalized systems is the Ferrier Rearrangement of glycals. This reaction transforms a 1,2-unsaturated glycal into a 2,3-unsaturated-O-glycoside, providing a versatile alkene handle at C2-C3 for further derivatization.

Mechanism of Action[1]

-

Activation: A Lewis Acid (LA) complexes with the C3-leaving group (usually acetate).

-

Elimination: The C3 group departs, forming a resonance-stabilized allylic oxocarbenium ion.

-

Addition: The nucleophile (alcohol/phenol) attacks the anomeric center (C1), predominantly from the

-face (axial) due to the anomeric effect and steric trajectory.

Standard Operating Procedure (SOP)

Objective: Synthesis of propyl 2,3-dideoxy-4,6-di-O-acetyl-

Reagents:

-

Substrate: 3,4,6-Tri-O-acetyl-D-glucal (1.0 equiv)

-

Nucleophile: 1-Propanol (1.2 equiv)

-

Catalyst: Boron Trifluoride Diethyl Etherate (

) (0.1 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

-

Preparation: Dissolve 3,4,6-Tri-O-acetyl-D-glucal (2.72 g, 10 mmol) and 1-propanol (0.9 mL, 12 mmol) in anhydrous DCM (20 mL) under an inert Nitrogen atmosphere. Cool to 0°C.

-

Catalysis: Add

(123 µL, 1.0 mmol) dropwise over 5 minutes. Critical: Rapid addition can cause exotherms leading to polymerization (tarring). -

Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1). The starting glycal (

) should disappear, replaced by the product ( -

Quenching: Pour the mixture into saturated aqueous

(20 mL) to neutralize the Lewis Acid. Stir vigorously for 10 minutes. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

Validation Criteria:

-

NMR: Look for two vinylic protons. H1 (anomeric) usually appears as a broad singlet or doublet (

-

Yield Target: >85%.

Catalyst Optimization Table

Different Lewis Acids offer varying selectivity and yields.

| Catalyst | Conditions | Yield (%) | Notes | |

| DCM, 0°C, 15 min | 85-92 | 8:1 | Standard, high speed. Acid sensitive substrates may degrade. | |

| DCM, RT, 30 min | 78-85 | 6:1 | Eco-friendly, cheaper. Slightly lower yield. | |

| CAN (Ceric Ammonium Nitrate) | 65-75 | 4:1 | Useful for oxidative stability, but lower stereocontrol. | |

| DCM, RT | 88 | 9:1 | Excellent selectivity, mild conditions. |

Divergent Functionalization: Accessing C3/C4 Derivatives

Once the Ferrier product (2,3-unsaturated glycoside) is obtained, the double bond serves as the platform for introducing complexity at C3 and C4.

Pathway A: 3,4-Epoxidation (The Anthracycline Route)

To access amino-sugars like daunosamine, one must first install an epoxide.

-

Reagent: m-CPBA (meta-Chloroperoxybenzoic acid).

-

Stereochemistry: The epoxide forms trans to the anomeric substituent. For an

-glycoside, the epoxide forms on the -

Ring Opening: Nucleophilic attack (e.g., with

) typically occurs at C3 (diaxial opening), yielding a 3-azido-4-hydroxy derivative. This is the precursor to 3-amino-2,3,6-trideoxy sugars.

Pathway B: 3,4-Dihydroxylation

-

Reagent:

(catalytic) / NMO. -

Result: cis-dihydroxylation. This restores the pyranose hydroxyls but with controlled stereochemistry, often used to create rare sugar analogs for antibiotic research.

Pathway C: Hydrogenation (2,3,4-Trideoxy Systems)

-

Reagent:

, Pd/C. -

Result: Complete saturation. Used to synthesize highly lipophilic sugar tethers found in cardiac glycosides.

Visualizing the Synthetic Logic

Figure 1: The Divergent Synthesis Workflow. The Ferrier rearrangement acts as the gateway to diverse C3/C4 functionalized pharmacophores.

Pharmacological Applications[1][3][4][5][6]

Oncology: The Warburg Effect & 2-DG

While 2-deoxy-D-glucose (2-DG) is a C3/C4-dihydroxy compound, its mechanism highlights the importance of the C2-deoxy motif.

-

Mechanism: 2-DG is taken up by Glucose Transporters (GLUT1) and phosphorylated by Hexokinase to 2-DG-6-Phosphate.[1]

-

Metabolic Trap: Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized by Phosphoglucose Isomerase (PGI) because it lacks the C2-OH group necessary for the ene-diol intermediate.

-

Result: Accumulation of 2-DG-6-P inhibits Hexokinase (feedback inhibition) and depletes cellular ATP, starving the tumor.

Anthracyclines (Doxorubicin/Daunorubicin)

The biological activity of these drugs relies heavily on the sugar moiety, Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose).

-

Function: The sugar residue lies in the minor groove of the DNA double helix.

-

C3-Amine Role: The protonated amine at C3 forms a critical electrostatic bridge with the DNA phosphate backbone, anchoring the drug and stabilizing the intercalation of the aglycone.

Figure 2: The Metabolic Trap. 2-DG exploits the structural deficiency (missing C2-OH) to halt glycolysis.[1]

References

-

Galan, M. C., et al. (2014). "Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate." National Institutes of Health (PMC). Link

-

Priebe, W., et al. (2024). "Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model." MDPI. Link

-

Hoang, K. M., et al. (2019).[2] "Programmable Synthesis of 2-Deoxyglycosides." Journal of the American Chemical Society.[2] Link

-

Kandasamy, J., et al. (2024).[3] "Synthesis of 2-Deoxy Aryl C-Glycosides from Glycals and Anilines." Thieme Gruppe. Link

-

Zhang, X., et al. (2002). "Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death."[4][5][6] British Journal of Cancer.[4] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Programmable Synthesis of 2-Deoxyglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Deoxy Aryl C-Glycosides from Glycals and Anilines - SYNFORM - Thieme Chemistry [thieme.de]

- 4. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents | MDPI [mdpi.com]

The Pivotal Role of 2-Deoxy-3,4-Unsaturated Sugars in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of 2-deoxy-3,4-unsaturated sugars, a class of carbohydrate mimics with profound biological significance. We will delve into their synthesis, mechanisms of action, and their burgeoning applications in cancer and antiviral therapies, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Unique Chemistry and Therapeutic Promise of Unsaturated Sugars

Monosaccharides and their derivatives are fundamental to a vast array of biological processes, from energy metabolism to cellular communication.[][2] The structural diversity of these molecules gives rise to their wide-ranging functions.[2][3] Among the myriad of modified sugars, 2-deoxy-3,4-unsaturated sugars stand out due to their unique chemical architecture and significant therapeutic potential. These molecules, characterized by a double bond between the third and fourth carbon atoms and the absence of a hydroxyl group at the second carbon, are powerful tools in the study and manipulation of biological systems. Their ability to act as mimics of natural sugars allows them to intercept and inhibit key enzymatic pathways, making them highly valuable in the development of novel therapeutics.[4][5]

This guide will navigate the scientific landscape of 2-deoxy-3,4-unsaturated sugars, from their chemical synthesis to their biological impact, providing the reader with a robust understanding of their significance in modern medicine.

I. Synthesis and Chemical Reactivity: Crafting the Tools for Biological Exploration

The therapeutic potential of 2-deoxy-3,4-unsaturated sugars is intrinsically linked to their synthesis. The ability to efficiently and stereoselectively construct these molecules is paramount for their application in drug discovery.

The Ferrier Rearrangement: A Cornerstone in Unsaturated Sugar Synthesis

A key reaction in the synthesis of 2,3-unsaturated glycosides, which can be precursors to 2-deoxy-3,4-unsaturated derivatives, is the Ferrier type-I rearrangement.[6] This reaction involves the allylic rearrangement of a glycal (a 1,2-unsaturated sugar) in the presence of a catalyst to form a 2,3-unsaturated glycoside.[6]

Mechanism of the Ferrier Type-I Rearrangement:

The reaction is typically catalyzed by a Lewis acid, which activates the glycal by coordinating to the endocyclic oxygen. This facilitates the departure of the substituent at the anomeric carbon (C1) and the subsequent nucleophilic attack at C1, leading to the formation of the 2,3-unsaturated glycoside. The choice of catalyst is crucial for the efficiency and stereoselectivity of the reaction.[6]

Experimental Protocol: Synthesis of a 2,3-Unsaturated Glycoside via Ferrier Rearrangement

This protocol outlines a general procedure for the synthesis of a 2,3-unsaturated O-glycoside from a protected glycal.

Materials:

-

Protected glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal)

-

Alcohol nucleophile

-

Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Indium(III) chloride (InCl₃), or Zirconium(IV) chloride (ZrCl₄))[6]

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected glycal (1 equivalent) and the alcohol nucleophile (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the Lewis acid catalyst (0.1-0.3 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified 2,3-unsaturated glycoside by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by water.

-

Low Temperature: Performing the reaction at 0 °C helps to control the reactivity and minimize the formation of side products.

-

Catalyst Selection: The choice of Lewis acid can influence the reaction rate and stereoselectivity. Milder catalysts may be required for sensitive substrates.

From Glycals to 2-Deoxy Sugars: A Common Pathway

Glycals are versatile starting materials for the synthesis of various 2-deoxy sugars.[7][8] A general approach involves the halogenation of the glycal at the C2 position, followed by the reductive removal of the halogen.[7]

DOT Diagram: Synthesis of 2-Deoxy-D-glucose from D-Glucal

Caption: Inhibition of a glycosidase by a transition state mimic.

III. Biological Significance in Cancer: Exploiting the Sweet Tooth of Malignancy

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glucose uptake and aerobic glycolysis, even in the presence of oxygen. [9]This metabolic reprogramming provides the energy and building blocks necessary for rapid cell proliferation. [9]This "addiction" to glucose presents a therapeutic window for targeting cancer cells. [10]

Targeting Glucose Metabolism with Sugar Analogs

2-Deoxy-D-glucose (2-DG), a structural analog of glucose, is a well-studied inhibitor of glycolysis. [7]By mimicking glucose, 2-DG is taken up by cancer cells through glucose transporters (GLUTs), which are often overexpressed in tumors. [9]Once inside the cell, 2-DG is phosphorylated but cannot be further metabolized, leading to the inhibition of glycolysis and ATP depletion. [7] Derivatives containing a 2,3-unsaturated sugar unit have also shown significant potential in targeted cancer therapy. [9]These compounds can leverage the increased glucose metabolism of cancer cells for selective uptake and cytotoxic effects. [9] Quantitative Data on GLUT Transporter Overexpression in Cancer

| Cancer Type | GLUT Transporter Overexpressed | Prognostic Significance |

| Breast Cancer | GLUT1 | Poor prognosis [9] |

| Lung Cancer | GLUT1 | Poor prognosis [9] |

| Colorectal Cancer | GLUT1 | Poor prognosis [9] |

| Pancreatic Cancer | GLUT1 | Poor prognosis [9] |

This table summarizes the common overexpression of GLUT1 in various cancers and its correlation with poor patient outcomes.

IV. Biological Significance as Antiviral Agents: A Broad-Spectrum Approach

Many viruses rely on the host cell's machinery for their replication and assembly, including the glycosylation of viral proteins. [11][12]This process is essential for the proper folding, stability, and function of viral envelope proteins, which are crucial for viral entry into host cells and evasion of the immune system. [11]

Disrupting Viral Glycosylation and Replication

Unsaturated sugars and their derivatives can act as potent antiviral agents by interfering with these crucial glycosylation pathways. [13][14][15]By inhibiting host cell glycosidases, these sugar analogs can lead to the production of misfolded or non-functional viral glycoproteins, thereby impairing viral replication and infectivity. [11] Some modified sugar molecules, such as certain cyclodextrins, have demonstrated broad-spectrum antiviral activity by directly disrupting the outer envelope of viruses, leading to their destruction upon contact. [14][15]This virucidal mechanism is advantageous as it may reduce the likelihood of the virus developing resistance. [14][15] 2-Deoxy-D-glucose (2-DG) has also been investigated as an antiviral agent against a range of viruses, including SARS-CoV-2, by inhibiting glycolysis, which is often upregulated in virally infected cells to meet the high energy demands of replication. [12]

V. Applications in Drug Development: From Bench to Bedside

The unique biological activities of 2-deoxy-3,4-unsaturated sugars and related compounds make them attractive candidates for drug development.

Glycodiversification for Enhanced Therapeutic Efficacy

The sugar moieties of many natural products play a critical role in their biological activity. [16][17]By synthetically modifying these sugar components, a strategy known as glycodiversification, it is possible to create novel analogs with improved potency, selectivity, and pharmacokinetic properties. [16]2-Deoxy and 2,3-unsaturated sugars are valuable building blocks in this endeavor. [17]

Challenges and Future Directions

Despite their promise, the development of drugs based on unsaturated sugars faces several challenges. These include achieving highly stereoselective synthesis, optimizing pharmacokinetic properties, and ensuring target specificity to minimize off-target effects. [18][19] Future research will likely focus on:

-

The development of more efficient and stereoselective synthetic methods. [16][19]* The design of novel sugar analogs with enhanced potency and specificity.

-

A deeper understanding of the complex roles of glycosylation in disease to identify new therapeutic targets.

Conclusion

2-Deoxy-3,4-unsaturated sugars represent a fascinating and highly promising class of molecules at the interface of chemistry and biology. Their ability to mimic key biological intermediates and inhibit crucial enzymatic pathways has positioned them as powerful tools in the fight against cancer and viral infections. As our understanding of their synthesis and biological mechanisms continues to grow, so too will their potential to be translated into novel and effective therapies for some of the most challenging diseases of our time.

References

- A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy - PMC - NIH. (n.d.).

- Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(vi), 0-0.

- Progress in the Synthesis of 2,3-unsaturated Glycosides. (n.d.). Bentham Science Publisher.

- Process for the synthesis of 2-deoxy-D-glucose. (n.d.). Google Patents.

- Effective and chemoselective glycosylations using 2,3-unsaturated sugars. (2010, July 21). PubMed.

- Novel Transformations of 2,3-Unsaturated Sugars. (n.d.). University of Hyderabad.

- Strategies for developing carbohydrates as glycoside hydrolase inhibitors. (2020, October 6). Books.

- Synthesis and Reactions of Unsaturated Sugars. (2025, August 6). ResearchGate.

- Synthesis of Unsaturated Sugars. (n.d.). Scribd.

- Biologically active 2,3-unsaturated O-glycosides and 2-deoxy-O-glycosides. (n.d.). ResearchGate.

- Sugar research might help answer the unanswered in cancer. (2021, February 4). GlycoNet.

- Cancer trades in sugar for fatty acids in order to spread around the body. (2019, July 18). The Institute of Cancer Research, London.

- Antiviral activity of some natural and synthetic sugar analogues. (1991, October 21). PubMed.

- New treatment 'made from sugar' could help fight viral outbreaks. (2020, January 30). PharmaTimes.

- Novel antiviral material made from sugar developed by researchers. (2020, January 31). Drug Target Review.

- How Could Sugar Be Used To Boost Cancer Treatment? (n.d.). Worldwide Cancer Research.

- Stereoselective Approaches to β-Linked 2-Deoxy Sugars. (2025, April 1). MDPI.

- New drug target for sugar-coated viruses. (2020, November 9). Pursuit by the University of Melbourne.

- The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses. (2022, September 12). PubMed.

- What are Glycosidase inhibitors and how do they work? (2024, June 25). Patsnap Synapse.

- Glycosidase inhibition: assessing mimicry of the transition state. (2009, November 5). RSC Publishing.

- Understanding the Link between Sugar and Cancer: An Examination of the Preclinical and Clinical Evidence. (2022, December 8). PMC - NIH.

- Methods for 2-Deoxyglycoside Synthesis. (n.d.). PMC - NIH.

- Monosaccharide Diversity. (2022, January 15). Essentials of Glycobiology - NCBI Bookshelf.

- Functions of Monosaccharides: Roles in Biology, Health, and Industry. (2025, February 18). BOC Sciences.

- 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. (2014, May 1). Organic Letters - ACS Publications.

- Nucleotide Sugars in Chemistry and Biology. (2020, December 6). PMC - NIH.

- Stereoselective Approaches to β-Linked 2-Deoxy Sugars. (2025, April 1). ResearchGate.

- 7.1: Monosaccharides and Disaccharides. (2026, January 19). Biology LibreTexts.

- Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. (2025, July 25). MDPI.

- 2.3 Biological Molecules. (n.d.). Concepts of Biology – 1st Canadian Edition.

- Advances on Monosaccharides and Oligosaccharides: Structural Modifications and Bioactivities. (2021). PubMed.

Sources

- 2. Advances on Monosaccharides and Oligosaccharides: Structural Modifications and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monosaccharide Diversity - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. worldwidecancerresearch.org [worldwidecancerresearch.org]

- 11. pursuit.unimelb.edu.au [pursuit.unimelb.edu.au]

- 12. The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral activity of some natural and synthetic sugar analogues [pubmed.ncbi.nlm.nih.gov]

- 14. pharmatimes.com [pharmatimes.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. mdpi.com [mdpi.com]

- 17. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Strategic Role of 2-Deoxy-3,4-Unsaturated Moieties in Natural Product Synthesis

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbohydrate moieties within natural products are critical determinants of biological activity, influencing everything from molecular recognition to pharmacokinetic properties.[1][2] Among these, sugars bearing specific patterns of deoxygenation and unsaturation represent a class of high-value synthetic targets. This guide focuses on the 2-deoxy-3,4-unsaturated pyranoside scaffold, a recurring motif in bioactive molecules that presents unique synthetic challenges and opportunities. The lack of a C2-hydroxyl group complicates traditional glycosylation strategies, while the C3-C4 double bond serves as a versatile chemical handle for further elaboration.[3][4] This document provides a comprehensive overview of the core synthetic methodologies for installing this functionality, explains the chemical principles governing these transformations, and offers field-proven insights into their application. We will dissect key strategies including classical elimination reactions, modern transition-metal-catalyzed rearrangements, and powerful ring-closing metathesis approaches, providing researchers with the foundational knowledge to strategically incorporate this important pharmacophore in the synthesis of complex natural products.

Introduction: The 2-Deoxy-3,4-Unsaturated Moiety - A Key Pharmacophore

Structural Definition and Significance

The 2-deoxy-3,4-unsaturated moiety is characterized by a six-membered pyranose ring lacking a hydroxyl group at the C2 position and possessing an endocyclic double bond between C3 and C4. This structural arrangement imparts significant conformational rigidity and distinct electronic properties compared to its saturated or 2,3-unsaturated counterparts. The alkene functionality is not merely a passive structural element; it is a reactive center amenable to a wide array of chemical transformations, including stereoselective hydrogenations, epoxidations, dihydroxylations, and cycloadditions. This reactivity makes it an invaluable intermediate in the synthesis of rare and complex sugars.[5][6]

Prevalence in Bioactive Natural Products

While less common than 2,3-unsaturated sugars, the 2-deoxy-3,4-unsaturated framework is found in a number of natural products with interesting biological profiles.[7][8] Its presence can be crucial for the molecule's interaction with biological targets, potentially by locking the pyranose into a specific conformation for optimal binding or by participating directly in enzymatic or chemical processes. The synthesis of analogues containing this moiety is a key strategy in medicinal chemistry to probe structure-activity relationships (SAR) and develop more potent or stable therapeutic agents.[9][10]

The Synthetic Challenge: Regio- and Stereocontrol

The primary challenge in synthesizing 2-deoxy-3,4-unsaturated pyranosides lies in achieving high regioselectivity. Many elimination and rearrangement reactions can lead to mixtures of unsaturated isomers, most commonly the thermodynamically favored 2,3-unsaturated product.[11] Therefore, successful synthesis hinges on the rational selection of starting materials and reaction conditions that kinetically or thermodynamically favor the formation of the C3-C4 double bond.

Core Synthetic Strategies for Installation

The installation of the 3,4-double bond in a deoxygenated pyranoside ring can be achieved through several distinct strategic approaches. The choice of method is dictated by the availability of starting materials, the desired stereochemistry, and the tolerance of other functional groups within the molecule.

Elimination-Based Approaches

Elimination reactions from vicinal diols or their derivatives are among the most classical and reliable methods for olefin synthesis.

The Corey-Winter olefination provides a stereospecific route to alkenes from 1,2-diols. The reaction proceeds via a cyclic thionocarbonate intermediate, which upon treatment with a phosphite reagent, undergoes a concerted, stereospecific elimination.

-

Causality: The choice of a C3,C4-diol as a precursor directly dictates the position of the resulting double bond. The reaction's stereospecificity (syn-elimination) arises from the geometry of the five-membered cyclic intermediate, ensuring a predictable outcome. The driving force is the formation of stable P=S and CO₂ species.[12]

-

Mechanism:

-

Thionocarbonate Formation: The C3,C4-diol is reacted with thiophosgene or a related reagent (e.g., 1,1'-thiocarbonyldiimidazole) to form a cyclic thionocarbonate.

-

Reductive Elimination: The thionocarbonate is then heated with a trivalent phosphorus compound, such as trimethyl phosphite, which attacks the sulfur atom. This initiates the collapse of the ring structure, extruding carbon dioxide and the sulfur-phosphorous species, to yield the C3-C4 alkene.

-

Caption: Mechanism of the Corey-Winter olefination for 3,4-unsaturation.

Rearrangement and Isomerization Strategies

While the Ferrier rearrangement is the dominant method for producing 2,3-unsaturated glycosides from glycals[13][14][15][16], certain conditions, particularly those employing transition metal catalysts, can be tuned to favor the 3,4-unsaturated isomer.

Recent studies have shown that palladium catalysts can influence the outcome of glycal rearrangements.[11] Starting with a glycal derivative bearing leaving groups at both C3 and C4 (e.g., a dicarbonate), palladium-catalyzed reactions with nucleophiles can proceed through different π-allyl palladium intermediates. The choice of ligand on the palladium catalyst can influence which intermediate is formed and where the nucleophile attacks, allowing for selective formation of the 3,4-unsaturated product in some cases.[11]

-

Causality: The ligand sphere around the palladium atom dictates the steric and electronic environment of the π-allyl intermediate. Bulky or electronically distinct ligands can favor the formation of an intermediate that, for steric or stability reasons, leads to the less common 3,4-unsaturated isomer upon subsequent transformations.[11]

Caption: Divergent outcomes from glycal rearrangements based on catalyst choice.

De Novo Synthesis via Olefin Metathesis

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including carbohydrates.[17][18] This strategy builds the unsaturated ring from an acyclic diene precursor, offering excellent control over the placement of the double bond.

-

Causality: RCM is a powerful de novo approach where the final ring structure is explicitly defined by the acyclic precursor. By designing a precursor with terminal alkenes positioned to form a six-membered ring, with the desired substituents for a pyranoside, the C3-C4 double bond is formed with absolute regiochemical control. The development of highly functional-group-tolerant ruthenium catalysts (e.g., Grubbs' catalysts) makes this a viable strategy for complex molecules.[19]

-

Workflow:

-

Precursor Synthesis: An acyclic diene is synthesized from non-carbohydrate starting materials, incorporating the necessary stereocenters that will become C1, C2, and C5 of the pyranoside.

-

Ring-Closing Metathesis: The diene is treated with a ruthenium catalyst, which mediates the intramolecular metathesis reaction, closing the ring to form the 3,4-unsaturated pyranoside and releasing ethylene as a volatile byproduct.[18]

-

Further Functionalization: The newly formed ring can be further modified as needed.

-

Detailed Experimental Protocol: Corey-Winter Olefination

This protocol describes a general, self-validating procedure for the synthesis of a 2-deoxy-3,4-unsaturated pyranoside from a corresponding C3,C4-diol precursor.

Reaction: Methyl 6-O-trityl-2-deoxy-α-D-erythro-hexopyranoside-3,4-diol to Methyl 6-O-trityl-2-deoxy-α-D-erythro-hex-3-enopyranoside.

Step 1: Formation of the Cyclic Thionocarbonate

-

To a stirred solution of the diol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere at 0 °C, add 1,1'-thiocarbonyldiimidazole (TCDI, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure cyclic thionocarbonate.

Step 2: Reductive Elimination

-

Place the purified thionocarbonate (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

-

Add freshly distilled trimethyl phosphite (10-15 eq) as the solvent and reagent.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of the thionocarbonate and the appearance of a new, less polar spot.

-

After cooling to room temperature, carefully remove the excess trimethyl phosphite under high vacuum.

-

Purify the resulting crude oil directly by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the target 2-deoxy-3,4-unsaturated pyranoside.

Comparative Analysis of Synthetic Methodologies

The selection of an appropriate synthetic strategy is a critical decision in the planning of a total synthesis. The table below summarizes the key attributes of the discussed methodologies.

| Methodology | Starting Material | Key Reagents/Catalyst | Typical Yields | Regio/Stereo Control | Advantages & Limitations |

| Corey-Winter Olefination | Pyranoside with a C3,C4-diol | TCDI, P(OMe)₃ | Good to Excellent | High (Stereospecific) | A: Reliable, predictable stereochemistry. L: Requires prior synthesis of the specific diol; can require high temperatures.[12] |

| Pd-Catalyzed Rearrangement | Glycal with C3/C4 leaving groups | Pd₂(dba)₃, Ligand | Moderate to Good | Variable (Ligand-dependent) | A: Accesses unusual isomer from common starting materials. L: Can be difficult to optimize; may produce isomeric mixtures.[11] |

| Ring-Closing Metathesis | Acyclic diene precursor | Grubbs' or Hoveyda-Grubbs' Catalyst | Good to Excellent | Absolute (Substrate-controlled) | A: Unambiguous regiocontrol; mild conditions. L: Requires synthesis of a potentially complex acyclic precursor.[18][19] |

Conclusion and Future Outlook

The 2-deoxy-3,4-unsaturated moiety, while challenging to access selectively, remains a valuable target for synthetic and medicinal chemists. Classical methods like the Corey-Winter olefination provide robust and predictable routes, while modern catalytic approaches offer novel pathways from readily available starting materials. The continued development of new catalysts, particularly for rearrangements and metathesis, promises to further enhance our ability to construct this and other rare carbohydrate architectures. Future efforts will likely focus on improving the catalytic efficiency and regioselectivity of these transformations, enabling the streamlined synthesis of complex natural products and their analogues for biological evaluation.

References

-

Zhang, H., Guo, A., Ding, H., Xu, Y., Zhang, Y., Yang, D., & Liu, X.-W. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic & Biomolecular Chemistry. [Link]

-

Progress in the Synthesis of 2,3-unsaturated Glycosides. (2021). ResearchGate. [Link]

-

Progress in the Synthesis of 2,3-unsaturated Glycosides. (2021). Bentham Science. [Link]

-

Electrochemical Ferrier Rearrangement of Glycals. (2023). ChemRxiv. [Link]

-

Gómez, A. M., Miranda, S., & López, J. C. (2016). Ferrier rearrangement: an update on recent developments. In Carbohydrate Chemistry: Volume 42 (pp. 210-247). Royal Society of Chemistry. [Link]

-

Roy, B., & Mukhopadhyay, B. (2007). Recent applications of olefin metathesis and related reactions in carbohydrate chemistry. Chemical Communications. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

Jørgensen, M., Iversen, E. H., & Madsen, R. (2001). A convenient route to higher sugars by two-carbon chain elongation using Wittig/dihydroxylation reactions. The Journal of Organic Chemistry, 66(13), 4625–4629. [Link]

-

Prasad, K. R., & Chandrakumar, A. (2006). RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. Bioorganic & Medicinal Chemistry Letters, 10(15), 1575-1578. [Link]

-

Li, C., et al. (2024). Direct radical functionalization of native sugars. Nature. [Link]

-

Bennett, C. S. (2025). MECHANISTIC AND SYNTHETIC STUDIES IN DEOXY SUGAR SYNTHESIS. 22nd European Carbohydrate Symposium. [Link]

-

Fyvie, W. S. (2009). Synthesis and reactivity of olefinic, carbohydrate-derived natural product analogs. University of Connecticut. [Link]

-

Ravindar, L., & Gotor-Fernández, V. (2021). Catalytic Radical Reactions of Unsaturated Sugars. Chemistry – A European Journal. [Link]

-

Ring-Opening Metathesis Polymerization of Unsaturated Carbohydrate Derivatives: Levoglucosenyl Alkyl Ethers. (2022). ResearchGate. [Link]

-

Synthesis of 2-Deoxyglycosides. (2023). ResearchGate. [Link]

-

Synthesis of Unsaturated Sugars. (n.d.). Scribd. [Link]

-

Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. (2006). University of Windsor. [Link]

-

Synthesis and Reactions of Unsaturated Sugars. (2020). ResearchGate. [Link]

-

Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis. (1997). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis of 2-Deoxyglycosides. (2013). Wiley Online Library. [Link]

-

Horton, D., & Tindall, C. G. (1970). Synthesis and reactions of unsaturated sugars. XI. Evidence for a carbenoid intermediate in the Corey-Winter alkene synthesis. The Journal of Organic Chemistry, 35(10), 3558–3559. [Link]

- Process for the synthesis of 2-deoxy-D-glucose. (2005).

-

Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), 1-25. [Link]

-

Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7906-7952. [Link]

-

Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. ACS Publications. [Link]

-

Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. (2025). MDPI. [Link]

-

Natural products containing 2‐deoxy sugars. (2023). ResearchGate. [Link]

-

Tietze, L. F. (1987). De novo synthesis of carbohydrates and related natural products. Pure and Applied Chemistry, 59(3), 415-426. [Link]

-

Thiem, J., & Klaffke, W. (1990). Synthesis of 2-deoxy sugars from glycals. The Journal of Organic Chemistry, 55(10), 3067-3077. [Link]

-

Biological Activities of Natural Products III. (2023). PMC. [Link]

-

Ekiert, H. M., & Szopa, A. (2020). Biological Activities of Natural Products. Molecules, 25(24), 5897. [Link]

-

Recent advances in the synthesis of 2-deoxy-glycosides. (2017). Semantic Scholar. [Link]

-

Bols, M., Lundt, I., & Ottosen, E. R. (1991). Preparation of 2-, 3-, and 4-deoxy derivatives of L-rhamnose, and derivatives of 2-azido-2-deoxy-L-rhamnose and 2,6-dideoxy-2-fluoro-L-glucose, for use in glycosylation reactions. Carbohydrate Research, 222, 141–149. [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). MDPI. [Link]

-

Synthesis and Biological Activity of the ᴅ-3-Deoxy-3-fluoro and ᴅ-3-Chloro-3-deoxy Analogues of Phosphatidylinositol. (1994). Johns Hopkins University. [Link]

-

Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (2022). PMC. [Link]

-

Selected examples of natural products involving α,β‐unsaturated carbonyl motifs. (2019). ResearchGate. [Link]

Sources

- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eurocarb2025.com [eurocarb2025.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Natural Products III - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. eurekaselect.com [eurekaselect.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Recent applications of olefin metathesis and related reactions in carbohydrate chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 19. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Core Scaffold: Potential Therapeutic Targets for 2-Deoxy-2,3-didehydro-N-acetylneuraminic Acid (DANA)-Based Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA or Neu5Ac2en) scaffold represents a cornerstone in the design of transition-state analogue inhibitors targeting a critical class of enzymes: the sialidases (or neuraminidases).[1][2] These enzymes, which catalyze the cleavage of terminal sialic acid residues from glycoconjugates, are implicated in a vast array of physiological and pathological processes, ranging from viral propagation to cancer metastasis and metabolic diseases.[1][3] This technical guide provides an in-depth exploration of the key therapeutic targets for DANA-based inhibitors. We will dissect the mechanistic basis of inhibition, survey the landscape of viral and human sialidase targets, and provide detailed experimental workflows for target validation and inhibitor characterization. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

The Mechanistic Foundation: DANA as a Transition-State Analogue

Sialidases function by hydrolyzing the glycosidic linkage of sialic acids. This enzymatic reaction proceeds through a transient, high-energy oxocarbenium ion-like transition state.[1] The DANA scaffold, with its double bond between carbons 2 and 3, flattens the sugar ring, effectively mimicking the geometry of this transition state.[4] This structural mimicry allows DANA to bind with high affinity to the active site of sialidases, acting as a potent competitive inhibitor.[5] The success of this scaffold has established it as a foundational template for designing highly potent and selective inhibitors, including blockbuster antiviral drugs.[2][6]

Caption: Mechanism of sialidase inhibition by DANA.

Target Class I: Viral Neuraminidases

The most clinically successful application of DANA-based inhibitors has been in the targeting of viral neuraminidases, particularly from the influenza virus.[7]

The Role of Neuraminidase in the Influenza Life Cycle

Influenza neuraminidase (NA) is a surface glycoprotein essential for the virus's life cycle. After replication within a host cell, newly formed virions bud from the cell membrane. However, they remain tethered to the host cell surface via interactions between viral hemagglutinin (HA) and sialic acid receptors. NA's crucial function is to cleave these sialic acid residues, releasing the progeny virions and allowing them to infect new cells.[8] Inhibition of NA traps the virions on the surface of the infected cell, preventing viral spread and halting the infection.[3][7]

Caption: Influenza life cycle and the action of NA inhibitors.

Clinically Approved Neuraminidase Inhibitors

Structure-based drug design, using DANA as a lead compound, has led to the development of several highly effective anti-influenza drugs.[6] Modifications to the DANA scaffold were engineered to create additional favorable interactions within the conserved active site of the influenza NA enzyme.

| Inhibitor | Parent Scaffold | Key Modification(s) | Typical IC₅₀ (Influenza NA) |

| Zanamivir (Relenza) | DANA | C4-Guanidino group | 0.5 - 2 nM |

| Oseltamivir (Tamiflu) | DANA (Shikimic Acid derived) | C5-Amino, 3-pentyloxy side chain | 1 - 10 nM |

| Peramivir (Rapivab) | DANA | C4-Guanidino, cyclopentane scaffold | < 1 nM |

| Laninamivir (Inavir) | DANA | C7-methoxy, C4-guanidino | 2 - 20 nM |

| (Note: IC₅₀ values are approximate and can vary by influenza strain and assay conditions. Sources:[2][6][9]) |

Target Class II: Human Sialidases (NEU1, NEU2, NEU3, NEU4)

Beyond viruses, humans express four distinct sialidase isoenzymes (NEU1–4), each with unique subcellular localizations, substrate specificities, and biological roles.[9] The dysregulation of these enzymes is linked to numerous diseases, making them compelling therapeutic targets.[1] A significant challenge and opportunity in the field is the development of DANA-based inhibitors that are selective for a single human isoenzyme.[2]

| Isoenzyme | Subcellular Localization | Primary Function / Substrates | Associated Pathologies |

| NEU1 | Lysosomes, Cell Surface | Glycoprotein catabolism, Receptor signaling | Sialidosis, Cancer metastasis, Fibrosis[1][7][10] |

| NEU2 | Cytosol | Cytosolic sialoglycoconjugate processing | Cancer (role is context-dependent)[1] |

| NEU3 | Plasma Membrane | Ganglioside catabolism, Cell signaling (e.g., EGFR, Insulin Receptor) | Cancer progression, Neurodegenerative disorders, Metabolic disease[11] |

| NEU4 | Mitochondria, Intracellular Membranes | Ganglioside and glycoprotein processing | Neurodevelopment, Cancer (emerging roles)[1] |

Rationale for Targeting Specific Human Sialidases

-

Targeting NEU1 in Cancer and Fibrosis: NEU1 can be translocated to the cell surface, where it desialylates receptors, modulating cell adhesion and signaling.[1] Inhibiting NEU1 has been shown to limit the metastatic potential of tumors.[7] Furthermore, NEU1 inhibition can alleviate pulmonary fibrosis in animal models, presenting another therapeutic avenue.[10]

-

Targeting NEU3 in Oncology: NEU3 is frequently overexpressed in cancers and its activity at the plasma membrane profoundly alters cell signaling pathways by degrading gangliosides.[11] This can lead to enhanced cell proliferation and survival. Selective NEU3 inhibitors are therefore highly sought after as potential anti-cancer agents.

Caption: Subcellular localization of human sialidases.

Target Class III: Microbial Sialidases

Many pathogenic microbes utilize sialidases as virulence factors. They can help bacteria unmask binding sites on host cells, provide nutrients, or degrade protective mucus layers.[1][12]

-

Trypanosoma cruzi : The causative agent of Chagas disease expresses a unique trans-sialidase that is essential for its invasion of host cells.

-

Clostridium perfringens : This bacterium causes gas gangrene, and its sialidases contribute to tissue destruction.[1]

Inhibitors based on the DANA scaffold could therefore serve as anti-infective agents against a range of microbial pathogens.

Experimental Protocols for Target Validation and Inhibitor Screening

Workflow for Sialidase Inhibitor Discovery

A robust workflow is essential for identifying and validating novel inhibitors. This process typically involves primary screening, dose-response analysis to determine potency, and secondary assays to confirm the mechanism of action and target engagement in a cellular environment.

Caption: Workflow for sialidase inhibitor screening and validation.

Protocol: Fluorogenic Sialidase Inhibition Assay

This is the standard method for high-throughput screening and potency determination of sialidase inhibitors.[4]

Principle: The assay uses a fluorogenic substrate, 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4MU-NANA). Sialidase cleaves the sialic acid moiety, releasing the highly fluorescent 4-methylumbelliferone (4MU), which can be quantified. Inhibitors will reduce the rate of 4MU production.

Materials:

-

Recombinant human or viral sialidase

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0 for NEU3, or as optimized for the target enzyme)

-

4MU-NANA substrate stock solution (in DMSO or water)

-

Test compounds (DANA derivatives) in DMSO

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 10 µL of each dilution to the wells of the 96-well plate. Include "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only) controls.

-

Enzyme Addition: Dilute the sialidase enzyme to the desired working concentration in cold assay buffer. Add 40 µL of the diluted enzyme to each well (except "no enzyme" controls).

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare the 4MU-NANA substrate in assay buffer to a final concentration of ~50-100 µM (this should be near the Km value for the enzyme). Add 50 µL of the substrate solution to all wells to start the reaction. The total volume is now 100 µL.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Add 100 µL of Stop Solution to each well. The high pH stops the enzymatic reaction and maximizes the fluorescence of the liberated 4MU.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence ("no enzyme" control).

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality and Self-Validation:

-

Why pre-incubate? This step ensures that the binding between the enzyme and inhibitor reaches equilibrium before the substrate is introduced, which is critical for accurately measuring potency, especially for slow-binding inhibitors.

-

Why use substrate near Km? For competitive inhibitors, the measured IC₅₀ is dependent on the substrate concentration. Using a consistent concentration near the Michaelis-Menten constant (Km) allows for standardized and comparable results across different experiments.

-

Controls: The "no inhibitor" control defines 100% enzyme activity, while the "no enzyme" control defines the background signal, ensuring that the measured fluorescence is a direct result of enzymatic activity.

Conclusion and Future Perspectives

The 2-Deoxy-2,3-didehydro-N-acetylneuraminic acid scaffold has proven to be an exceptionally fruitful starting point for the development of potent sialidase inhibitors. While its application in antiviral therapy is a landmark achievement in structure-based drug design, the next frontier lies in the selective targeting of individual human sialidase isoenzymes. The development of isoenzyme-selective chemical probes and therapeutics holds immense promise for treating a wide range of human diseases, including cancer, fibrosis, and metabolic disorders. Future research will undoubtedly focus on refining the DANA scaffold to achieve greater selectivity, improving pharmacokinetic properties, and exploring novel delivery mechanisms to engage intracellular targets like NEU2 and NEU4.

References

- Li, Y., & Chen, X. (2022). Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry.

- Glanz, V. Y., Myasoedova, V. A., Grechko, A. V., & Orekhov, A. N. (2025). Sialidases as Potential Therapeutic Targets for Treatment of a Number of Human Diseases. MDPI.

- Parker, R. B., & Kohler, J. J. (Year not available). Microbial Sialidases. PMC.

- Glanz, V. Y., Myasoedova, V. A., Grechko, A. V., & Orekhov, A. N. (2018). Inhibition of sialidase activity as a therapeutic approach. Drug Design, Development and Therapy.

- Yagami, N., Eljabu, F., Jana, M., et al. (2025). Deoxygenated analogs of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. ChemRxiv.

- Li, Y., & Chen, X. (2022). Sialidase Inhibitors with Different Mechanisms. PMC.

- Karhadkar, T. R., et al. (2017). Sialidase inhibitors attenuate pulmonary fibrosis in a mouse model. Scientific Reports.

- Czaplewski, C., et al. (2014). Inhibitors of the human neuraminidase enzymes. MedChemComm.

- Sigma-Aldrich. (n.d.). N-Acetylneuraminic Acid, 2,3-Dehydro-2-deoxy-, Sodium Salt. MilliporeSigma.

- Glanz, V. Y., Myasoedova, V. A., Grechko, A. V., & Orekhov, A. N. (2018). Inhibition of sialidase activity as a therapeutic approach. PMC.

- von Itzstein, M. (2007). The war against influenza: discovery and development of sialidase inhibitors.

- Patsnap. (n.d.). Unveiling the Multifaceted Roles of Sialidase-3: Structure, Function, and Therapeutic Potential. Synapse.

- CDC. (1999). Neuraminidase Inhibitors for Treatment of Influenza A and B Infections. Centers for Disease Control and Prevention.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the human neuraminidase enzymes - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00089G [pubs.rsc.org]

- 5. N-Acetylneuraminic Acid, 2,3-Dehydro-2-deoxy-, Sodium Salt Inhibitor of bacterial, viral, and mammalian neuraminidases. Ki = 4 µM for influenza virus neuraminidase. Believed to act by binding to the catalytic site of neuraminidase as a transition state analog. | Sigma-Aldrich [sigmaaldrich.com]

- 6. elearning.unimib.it [elearning.unimib.it]

- 7. dovepress.com [dovepress.com]

- 8. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Unveiling the Multifaceted Roles of Sialidase-3: Structure, Function, and Therapeutic Potential - Amerigo Scientific [amerigoscientific.com]

- 12. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profiles of 2-Deoxy-3,4 double bonds

An In-depth Technical Guide to the Reactivity Profiles of 2,3-Unsaturated Pyranosides

Introduction

Unsaturated monosaccharides are powerful and versatile intermediates in modern organic synthesis, providing access to a diverse array of glycoside derivatives, complex oligosaccharides, and enantiomerically pure non-carbohydrate products.[1] Among these, pyranoid ring systems featuring an endocyclic double bond between the C-2 and C-3 positions (2,3-enopyranosides) are of paramount importance. These structures, formally 2,3-dideoxy-hex-2-enopyranosides, are not only found in bioactive natural products like the antibiotic Blasticidin S but also serve as pivotal synthons for extensive chemical derivatization.[2][3]

The synthetic utility of these molecules stems from the unique reactivity of the C2-C3 olefinic bond, which is electronically influenced by the adjacent ring oxygen and allylic substituents. This guide provides a comprehensive exploration of the synthesis and reactivity of 2,3-unsaturated pyranosides, with a focus on the mechanistic principles that govern their transformations. We will delve into their preparation via the Ferrier rearrangement and subsequently analyze their participation in electrophilic additions, cycloadditions, and glycosylation reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis: The Ferrier Rearrangement

The most prevalent and efficient method for synthesizing 2,3-unsaturated pyranosides is the Ferrier rearrangement, an allylic rearrangement of glycals (1,2-unsaturated sugars).[4] Discovered by Robert J. Ferrier, this reaction involves the Lewis acid-catalyzed displacement of a substituent at the C-3 position of a glycal, followed by the attack of a nucleophile at the anomeric carbon (C-1).[5][6]

Reaction Mechanism

The reaction is initiated by a Lewis acid, which coordinates to and facilitates the departure of the leaving group (typically an acyloxy group) at the allylic C-3 position. This generates a delocalized allylic oxocarbenium ion, often called the Ferrier cation.[5][7] This intermediate is then intercepted by a nucleophile (e.g., an alcohol, thiol, or carbon nucleophile) at the anomeric center, yielding the 2,3-unsaturated glycoside.[8] The reaction generally exhibits a preference for the formation of the α-anomer, a stereoselectivity influenced by the conformation of the pyranose ring and the nature of the catalyst and nucleophile.[7][8]

Caption: Mechanism of the Type I Ferrier Rearrangement.

Catalysts and Scope

A wide range of Lewis acids can promote the Ferrier rearrangement. While classic promoters include boron trifluoride etherate (BF₃·Et₂O) and tin(IV) chloride (SnCl₄), milder and more selective catalysts have been developed to improve yields and handle sensitive substrates.[5][7] These include triflates of various metals such as ytterbium (Yb(OTf)₃), copper (Cu(OTf)₂), and gadolinium (Gd(OTf)₃).[9][10] The choice of catalyst is critical, as it can influence reaction rates and stereochemical outcomes.

The scope of nucleophiles is broad, enabling the synthesis of a variety of glycoside classes:

-

O-Glycosides: Alcohols and phenols are common nucleophiles.[11]

-

C-Glycosides: Carbon-based nucleophiles like silanes (e.g., triethylsilane) or silyl enol ethers can be used.[5]

-

N-Glycosides and S-Glycosides: Nitrogen and sulfur nucleophiles also participate effectively.[10]

| Catalyst | Nucleophile Type | Typical Selectivity | Reference |

| BF₃·Et₂O | O, C | Good α-selectivity | [7][11] |

| SnCl₄ | O | High α-selectivity (86:14 α:β) | [5] |

| InCl₃ | O | Good α-selectivity (7:1 α:β) | [5] |

| Yb(OTf)₃ | O, S | High α-selectivity | [7] |

| Cu(OTf)₂ | O, S, N, C | Excellent α-selectivity | [3][10] |

| Gd(OTf)₃ | O, S, N, C | High α-selectivity | [9][10] |

Table 1: Common Lewis Acid Catalysts for the Ferrier Rearrangement and Their General Performance.

Reactivity Profiles of the 2,3-Double Bond

The electron-rich enol ether-like double bond in 2,3-unsaturated pyranosides is the focal point of their reactivity, making them susceptible to attack by electrophiles and participation in pericyclic reactions.[1] This functionality allows for diverse and stereocontrolled derivatization at the C-2 and C-3 positions.[3]

Electrophilic Additions

The double bond readily undergoes addition reactions with a range of electrophilic reagents. Protonation, for instance, can lead to the formation of an oxocarbenium ion, which can be trapped by nucleophiles.[1] A synthetically valuable application is the addition of halogens or halo-etherification/amidation.

For example, the reaction of a glycal with an alcohol and N-iodosuccinimide (NIS) does not cause a Ferrier rearrangement but instead leads to the formation of 2-deoxy-2-iodo glycosides.[12] This pathway proceeds via an iodonium ion intermediate, which is then opened by the nucleophilic attack of the alcohol at the anomeric center.

Caption: General workflow for electrophilic addition reactions.

This reactivity has been exploited for the synthesis of 2-deoxy-2-amino sugars and other valuable derivatives.[13] The stereochemical outcome of the addition is often highly controlled, dictated by the steric and electronic properties of the starting material and reagents.

Conjugate and Radical Additions

When the pyranoside ring contains an electron-withdrawing group in conjugation with the double bond (e.g., a 4-keto group), the system can act as a Michael acceptor.[14] This allows for 1,4-conjugate addition of nucleophiles, providing a route to functionalize the C-2 position.[4][15] The facial selectivity of this addition can be influenced by substituents on the pyranoside ring.[15]

More recently, catalytic radical reactions have emerged as a powerful and sustainable method for functionalizing unsaturated sugars.[1] These methods often rely on generating a radical species that adds to the double bond. For example, photoredox or electrocatalytic methods have been used for the direct trifluoromethylation of glycals, which proceeds via the addition of a CF₃ radical to the double bond.[1]

Cycloaddition Reactions

The double bond of 2,3-unsaturated pyranosides can participate as a 2π component in cycloaddition reactions, offering a powerful strategy for constructing complex, fused-ring systems with high stereocontrol.[16]

-

[4+2] Cycloadditions (Diels-Alder Reactions): These systems can act as dienophiles, reacting with dienes to form annulated pyranosides.[17][18] High pressure and the use of Lewis acid catalysts can enhance both the rate and stereoselectivity of these transformations.[17]

-

[3+2] Dipolar Cycloadditions: The reaction with 1,3-dipoles, such as nitrile oxides or nitrones, is a valuable method for synthesizing nitrogen-containing heterocyclic structures fused to the carbohydrate scaffold.[17][19] These reactions are often highly regioselective and stereoselective.

Caption: Schematic of a [4+2] cycloaddition reaction.

The facial selectivity of cycloadditions is a critical aspect, often controlled by the substituents on the pyranose ring, which direct the incoming diene or dipole to one face of the molecule.[16]

Application as Glycosyl Donors

Beyond the functionalization of the double bond, 2,3-unsaturated pyranosides are valuable as glycosyl donors for the stereoselective synthesis of 2-deoxy-α-glycosides.[20][21] This transformation is distinct from the Ferrier rearrangement. In this context, an activating agent promotes the departure of a leaving group at the anomeric center (e.g., an O-allyl group), and the incoming nucleophile attacks C-1, leaving the 2,3-double bond intact.

A notable protocol involves the use of 2,3-unsaturated allyl glycosides as donors in the presence of N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid.[20][21] This method is effective for a wide range of alcohol acceptors and is tolerant of sensitive functional groups, providing exclusively the α-anomers.[21]

Experimental Protocols

Protocol: Synthesis of a 2,3-Unsaturated O-Glycoside via Ferrier Rearrangement

This protocol describes a typical procedure for the reaction of a protected glycal with an alcohol nucleophile catalyzed by copper(II) triflate.[10]

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)

-

Alcohol nucleophile (e.g., dodecanol) (1.2 eq)

-

Copper(II) triflate (Cu(OTf)₂) (10 mol%)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and dodecanol (1.2 eq) in anhydrous DCM at room temperature, add Cu(OTf)₂ (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside.

Expected Yield: Typically >85%. The reaction is highly α-selective.

Protocol: Synthesis of a 2-Deoxy-2-iodoglycoside via Electrophilic Addition

This protocol describes the iodoglycosylation of a protected glucal.[12]

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)

-

Alcohol nucleophile (e.g., methanol) (2.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous DCM.

-

Add the alcohol nucleophile (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add NIS (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with DCM and wash sequentially with a 10% aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography to yield the 2-deoxy-2-iodoglycoside product as a mixture of anomers.

Conclusion

The 2,3-double bond in pyranoside rings imparts a rich and versatile reactivity profile that has been extensively leveraged in synthetic chemistry. The Ferrier rearrangement provides a reliable and high-yielding entry point to these valuable intermediates from readily available glycals. The subsequent functionalization of the olefin through electrophilic, conjugate, or radical additions, as well as cycloaddition reactions, enables the stereocontrolled synthesis of a vast range of complex carbohydrate structures. Furthermore, their application as glycosyl donors highlights their multifaceted utility. For researchers in drug discovery and development, a thorough understanding of these reactivity patterns is crucial for the rational design and synthesis of novel carbohydrate-based therapeutics and biological probes.

References

-

Goti, G. (2022). Catalytic Radical Reactions of Unsaturated Sugars. ChemCatChem, e202200290. [Link]

-

Descotes, G. (1992). Novel Heterocycloaddition Reaction of Glycals. The Journal of Organic Chemistry. [Link]

-

Grokipedia. Ferrier rearrangement. [Link]

-

Santos, B. M., et al. (2024). Exploring the reactivity of glycals in photocatalytic reactions. Organic Letters. [Link]

-

Wikipedia. (2023). Ferrier rearrangement. [Link]

-

Carbohydrate Research. (2013). Facial selectivities in the nucleophilic additions of 2,3-unsaturated 3-arylsulfinyl pyranosides. Carbohydrate Research, 380, 51-58. [Link]

-

Wikipedia. (2023). Glycal. [Link]

-

PubMed. (2011). 2,3-Unsaturated allyl glycosides as glycosyl donors for selective α-glycosylation. [Link]

-

RSC Publishing. (2019). Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis. Organic & Biomolecular Chemistry. [Link]

-

American Chemical Society. (1992). Cycloaddition Reactions in Carbohydrate Chemistry. ACS Symposium Series. [Link]

-

ResearchGate. (2021). Biologically active 2,3‐unsaturated O‐glycosides and 2‐deoxy‐O‐glycosides. [Link]

-

ACS Publications. (2011). 2,3-Unsaturated Allyl Glycosides as Glycosyl Donors for Selective α-Glycosylation. The Journal of Organic Chemistry. [Link]

-

White Rose Research Online. (2024). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. [Link]

-

Chem-Station Int. Ed. (2015). Ferrier Rearrangement. [Link]

-

Gómez, A. M., et al. (2015). A Survey of Recent Synthetic Applications of 2,3-Dideoxy-Hex-2-enopyranosides. Molecules, 20(5), 8534-8581. [Link]

-

Krawczyk, H., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. [Link]

-

Gómez, A. M., et al. (2016). Ferrier rearrangement: an update on recent developments. Carbohydrate Chemistry: Volume 42. [Link]

-

ResearchGate. (2021). 2,3‐Unsaturated glycosides used as alkene reactants. [Link]

-

Bentham Science Publisher. (2020). Progress in the Synthesis of 2,3-unsaturated Glycosides. Current Organic Chemistry, 24(2), 184-199. [Link]

-

Ingenta Connect. (2020). Progress in the Synthesis of 2,3-unsaturated Glycosides. [Link]

-

Scribd. Synthesis of Unsaturated Sugars. [Link]

-

Chemical Science. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Chemical Science. [Link]

-

DOKUMEN.PUB. (2012). Cycloaddition Reactions in Carbohydrate Chemistry. [Link]

-

ResearchGate. (1982). Synthesis of alkyl-2-deoxy-α-D-glycopyranosides and their 2-deuterio derivatives. [Link]

-

ResearchGate. Synthesis and Reactions of Unsaturated Sugars. [Link]

- Google Patents. (2005). Process for the synthesis of 2-deoxy-D-glucose.

-

Arkivoc. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. [Link]

-

ResearchGate. (2001). Enantioselective Synthesis of 2-Deoxy and 2,3-Dideoxy-hexoses. [Link]

-

ResearchGate. (1992). ChemInform Abstract: Cycloaddition Reactions in Carbohydrate Chemistry. An Overview. [Link]

-

The Journal of Organic Chemistry. (2002). Synthesis of 2-deoxy sugars from glycals. [Link]

-

ACS Publications. (2002). Synthesis of 2-deoxy sugars from glycals. [Link]

-

RSC Publishing. (1967). Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal. [Link]

-

Wikipedia. (2023). Cycloaddition. [Link]

-

ResearchGate. (1970). Some aspects of the formation of hex-2-enopyranosides from methyl 2,3-di-O-methanesulfonyl--D-glucopyranosides. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 4. A Survey of Recent Synthetic Applications of 2,3-Dideoxy-Hex-2-enopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 6. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Facial selectivities in the nucleophilic additions of 2,3-unsaturated 3-arylsulfinyl pyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dokumen.pub [dokumen.pub]

- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 20. 2,3-Unsaturated allyl glycosides as glycosyl donors for selective α-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Deoxygenation in Carbohydrate Chemistry

An In-depth Technical Guide to 2-Deoxy-3,4-Carbohydrate Modifications: Synthesis, Characterization, and Applications

Carbohydrates, in their native polyhydroxylated state, are fundamental to a vast array of biological processes, including cellular communication, energy storage, and immune response.[1] However, from a medicinal chemistry perspective, their inherent hydrophilicity often limits their therapeutic potential, hindering passive cell membrane permeation and oral bioavailability.[1] The strategic removal of hydroxyl groups—a process known as deoxygenation—is a powerful tool to modulate these properties. Modifications at the 2-deoxy position are particularly prevalent in bioactive natural products, often being critical for their biological function.[2][3]

This guide focuses specifically on modifications at the C3 and C4 positions of 2-deoxy sugars. These structures represent a versatile class of compounds that serve as both valuable synthetic intermediates and potent bioactive molecules.[4][5] The introduction of unsaturation, followed by stereocontrolled functionalization, opens a gateway to a diverse chemical space of novel carbohydrate analogs, or glycomimetics, with fine-tuned pharmacological profiles. We will explore the core synthetic strategies to access these scaffolds, key characterization methods, and their applications in the landscape of modern drug discovery.

Part 1: Core Synthetic Strategies: Accessing the 2-Deoxy-3,4-Modified Scaffold

The cornerstone for generating 2-deoxy-3,4-modified carbohydrates is often the creation of an unsaturated intermediate, most commonly a 2,3-unsaturated glycoside. These intermediates, also known as "pseudo-glycals," are primed for a variety of subsequent functionalization reactions.[6]

The Ferrier Rearrangement: A Gateway to 2,3-Unsaturation

The most powerful and widely utilized method for synthesizing 2,3-unsaturated glycosides is the Ferrier rearrangement.[7] This reaction involves the allylic rearrangement of a glycal (a carbohydrate with an endocyclic double bond between C1 and C2) in the presence of a catalyst, accompanied by the addition of a nucleophile at the anomeric (C1) position.[4][6]

The classical Ferrier I rearrangement starts with a glycal bearing a leaving group at the C3 position. Activation by a Lewis acid facilitates the departure of the leaving group and the formation of a key cyclic allyloxycarbenium ion intermediate. The incoming nucleophile then attacks the anomeric carbon, typically with a quasi-axial orientation, to yield the 2,3-unsaturated glycoside.[6][8]

Caption: Mechanism of the Lewis Acid-Catalyzed Ferrier Rearrangement.

Causality Behind Catalyst Choice: The selection of the catalyst is critical and depends on the reactivity of both the glycal donor and the nucleophilic acceptor.

-

Strong Lewis Acids (e.g., BF₃·OEt₂, SnCl₄): These are effective but can be harsh, sometimes leading to side reactions, especially with sensitive substrates. Stoichiometric amounts are often required.[5]

-

Milder Lewis Acids (e.g., Zn(OTf)₂, InCl₃, FeCl₃): These offer a more controlled reaction, often proceeding under milder conditions and with catalytic amounts.[6][8] Zn(OTf)₂ has proven to be a mild, catalytic, and efficient option for the glycosylation of various alcohols, phenols, and thiols.[6]

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃ or BCF): This metal-free catalyst is highly effective due to its strong electrophilicity. It readily activates the glycal donor and can even enhance the nucleophilicity of challenging acceptors like phenols, leading to excellent yields and high α-anomeric selectivity.[4][9]

-

Transition Metals (e.g., Au(III), Ru(III), Pd): Various transition metal complexes have been developed to catalyze the Ferrier reaction, offering unique reactivity and selectivity profiles.[7]

| Catalyst | Typical Nucleophiles | Key Advantages | Reference(s) |

| Zn(OTf)₂ | Alcohols, Phenols, Thiols | Mild, catalytic, efficient | [6] |

| B(C₆F₅)₃ | Phenols, Aliphatic Alcohols | Metal-free, high α-selectivity, activates weak nucleophiles | [4][9] |

| FeCl₃ | Alcohols (e.g., Diosgenin) | Fast reaction times (5-15 min) | [8] |

| Cu(OTf)₂ / Fe(OTf)₃ | O-, S-, N-, and C-nucleophiles | Low-cost, environmentally friendly, highly α-stereoselective | [5] |

Post-Rearrangement: Functionalization of the 3,4-Positions